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Compound of Interest

Compound Name: 2,6-Dichloro-5-nitroquinoline

Cat. No.: B582324

Abstract: This technical guide provides a comprehensive overview of the predicted
spectroscopic characteristics of 2,6-dichloro-5-nitroquinoline. Due to the limited availability of
experimental data for this specific compound in public databases, this guide leverages a
comparative analysis of structurally related molecules to forecast its spectral properties. This
document is intended for researchers, scientists, and professionals in drug development,
offering detailed predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS), alongside generalized experimental protocols for spectroscopic
analysis.

Introduction

2,6-Dichloro-5-nitroquinoline is a halogenated and nitrated quinoline derivative. Such
compounds are of significant interest in medicinal chemistry and materials science due to their
potential biological activities and utility as synthetic intermediates. The precise substitution
pattern—two chlorine atoms at positions 2 and 6, and a nitro group at position 5—is expected
to significantly influence its spectroscopic signature. This guide synthesizes information from
analogous compounds to provide a robust predictive model for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-dichloro-5-
nitroquinoline. These predictions are derived from the known data of structurally similar
compounds, including various chloro-nitroquinolines, dichloroquinolines, and nitroquinolines.
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Predicted 'H NMR Spectral Data

The predicted chemical shifts (d) for the protons of 2,6-dichloro-5-nitroquinoline in a standard
deuterated solvent like CDCls are presented in Table 1. The electron-withdrawing effects of the
two chlorine atoms and the nitro group, as well as the anisotropic effects of the quinoline ring
system, are the primary determinants of these shifts.

Table 1: Predicted *H NMR Spectral Data for 2,6-Dichloro-5-nitroquinoline (Solvent: CDCls,
Reference: TMS at 6 0.00 ppm)

. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . Lo
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3 74-7.6 d 8.5-9.0
H-4 8.2-84 d 8.5-9.0
H-7 7.8-8.0 d 8.8-9.2
H-8 8.5-8.7 d 8.8-9.2

Predicted **C NMR Spectral Data

The predicted chemical shifts for the carbon atoms are detailed in Table 2. The positions of the
carbons relative to the nitrogen, chlorine, and nitro substituents dictate their electronic
environment and, consequently, their resonance frequencies.

Table 2: Predicted 13C NMR Spectral Data for 2,6-Dichloro-5-nitroquinoline (Solvent: CDCls,
Reference: CDCIs at 6 77.16 ppm)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-2 150 - 152
C-3 123 - 125
C-4 136 - 138
C-4a 147 - 149
C-5 140 - 142
C-6 135 - 137
C-7 128 - 130
C-8 125 -127
C-8a 149 - 151

Predicted Infrared (IR) Spectral Data

The predicted characteristic IR absorption bands for 2,6-dichloro-5-nitroquinoline are listed in
Table 3. These are based on the vibrational modes of the functional groups present in the
molecule.

Table 3: Predicted IR Spectral Data for 2,6-Dichloro-5-nitroquinoline

Wavenumber (cm~?) Intensity Vibrational Assignment
3100 - 3000 Medium Aromatic C-H stretch
~1600, ~1470 Medium-Strong Aromatic C=C stretch
Asymmetric & Symmetric N-O
~1520, ~1340 Strong )
stretch (nitro group)
~850 Strong C-Cl stretch

Predicted Mass Spectrometry (MS) Data
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The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments under
Electron lonization (EI) are presented in Table 4. The isotopic pattern of chlorine (3°Cl and 3/Cl)
will result in characteristic M+2 and M+4 peaks.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,6-Dichloro-5-nitroquinoline

miz Predicted Fragment Notes

Molecular ion peak with

242/244/246 [M]* characteristic chlorine isotope
pattern.

212/214/216 [M-NOJ* Loss of nitric oxide.

196/198/200 [M-NO2]* Loss of nitro group.

6 163 IV'I_ - + g p

Experimental Protocols

The following sections describe generalized experimental procedures for the spectroscopic
analysis of compounds like 2,6-dichloro-5-nitroquinoline, based on established methods for
related molecules[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube[1].

e 1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
accumulation of 16-32 scans[1].

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled
pulse sequence is standard. Typical parameters include a 30° pulse width, a relaxation delay
of 2-5 seconds, and a sufficient number of scans (e.g., 1024-4096) to achieve an adequate
signal-to-noise ratio[1].
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Infrared (IR) Spectroscopy

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with approximately
100 mg of dry potassium bromide (KBr) powder and press the mixture into a thin,
transparent disk[1].

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR)
spectrometer over a range of 4000-400 cm~1. A background spectrum should be acquired
and subtracted from the sample spectrum[1].

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or
dichloromethane) is introduced into the ion source via direct infusion or after separation by
Gas Chromatography (GC) or Liquid Chromatography (LC).

lonization: Electron lonization (El) at 70 eV is a common method for this type of molecule[2].

Mass Analysis: The mass spectrum is recorded over a suitable mass range, for instance, m/z
50-500[2].

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical workflow for the

synthesis and characterization of a dichloronitroquinoline and a hypothetical signaling pathway

where such a compound might be investigated.
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Caption: General workflow for the synthesis and spectroscopic analysis of a
dichloronitroquinoline.
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Caption: Hypothetical inhibition of a kinase signaling pathway by 2,6-dichloro-5-
nitroquinoline.

Conclusion

While direct experimental spectroscopic data for 2,6-dichloro-5-nitroquinoline is not readily
available, this guide provides a detailed predictive framework based on the analysis of
analogous compounds. The tabulated predicted NMR, IR, and MS data, along with the
generalized experimental protocols, offer a valuable resource for the identification and
characterization of this molecule. The provided workflows can guide the synthetic and
analytical processes for this and related compounds. Further experimental work is required to
validate these predictions and fully elucidate the spectroscopic properties of 2,6-dichloro-5-
nitroquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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